molecular formula C16H20BrN5O3S B2794101 (5-bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1904360-44-6

(5-bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2794101
CAS No.: 1904360-44-6
M. Wt: 442.33
InChI Key: WUYIKIHESCJKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a sophisticated chemical hybrid scaffold designed for pharmaceutical and neuroscience research. This compound integrates a 5-bromopyridine moiety, a common feature in bioactive molecules often used in cross-coupling reactions to build more complex structures, with a 1,4-diazepane ring system. The 1,4-diazepane (homopiperazine) core is a versatile pharmacophore known for its conformational flexibility, which can enhance binding affinity and selectivity for various central nervous system (CNS) targets . The critical structural differentiator is the 1,2-dimethyl-1H-imidazole-4-sulfonyl group attached to the diazepane nitrogen. Sulfonyl groups are frequently employed in medicinal chemistry to modulate physicochemical properties and serve as key anchors for interacting with enzymatic binding sites. This specific architecture suggests potential for investigating novel ligands for GABA A receptors . Related imidazodiazepine compounds, such as those described in recent studies, have demonstrated significant antiseizure efficacy and antiepileptogenic activity in model systems, including neural networks derived from human epileptic tissue, with a promisingly low sedative burden . The presence of the bromine on the pyridine ring also offers a synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for generating a library of analogs in structure-activity relationship (SAR) studies. Researchers can leverage this molecule in the design and discovery of new therapeutic agents targeting neurological disorders, and as a probe for understanding the complex pharmacology of ion channels and G-protein coupled receptors in the brain. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O3S/c1-12-19-15(11-20(12)2)26(24,25)22-5-3-4-21(6-7-22)16(23)13-8-14(17)10-18-9-13/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYIKIHESCJKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with several classes of molecules:

Feature Target Compound Analogues from Evidence Significance
Halogenated Aromatic 5-Bromopyridin-3-yl Bromophenyl/fluorophenyl in pyrazolone derivatives () Bromine enhances lipophilicity and binding via halogen bonds .
Imidazole Core 1,2-dimethyl-1H-imidazol-4-yl sulfonyl 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-imidazol-4-one () Sulfonyl groups improve metabolic stability and solubility .
Heterocyclic Scaffold 1,4-diazepane Benzodiazepine-like structures (e.g., ) Diazepane’s flexibility may optimize receptor interaction .

Key Differences :

  • The sulfonamide linkage in the imidazole moiety contrasts with methylene or imino groups in ’s derivatives, possibly affecting hydrogen-bonding capacity.
Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, trends from analogues suggest:

  • Brominated Aromatics : Bromophenyl groups () enhance cytotoxicity in some models, though pyridine’s basicity may modulate this effect .
  • Sulfonamides : Sulfonyl groups in ’s structures improve pharmacokinetic profiles, which may extend to the target compound’s bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromopyridine moiety to the diazepane scaffold .
  • Sulfonylation : Introducing the sulfonyl group using (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl chloride under anhydrous conditions with a base like triethylamine .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to isolate the final product .
    • Critical Conditions :
  • Temperature : Microwave-assisted heating (140°C) for rapid coupling .
  • Atmosphere : Inert gas (argon/nitrogen) to prevent oxidation of sensitive intermediates .
  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride for efficient cross-coupling .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., bromine signatures) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) .
  • HPLC/LC-MS : Quantifies purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in neuropharmacology?

  • Key Modifications :

  • Bromine Replacement : Substitute bromine with other halogens (Cl, I) or electron-withdrawing groups to assess impact on target binding .
  • Diazepane Ring Alterations : Introduce substituents (e.g., methyl, phenyl) to evaluate conformational flexibility .
    • Assays :
  • In Vitro : Enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) .
  • In Vivo : Behavioral models (e.g., rodent anxiety tests) for CNS activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Factors to Investigate :

VariableImpactExample
Purity Impurities may skew bioactivityUse LC-MS to confirm >95% purity
Assay Conditions pH, temperature, and co-solvents affect resultsReplicate studies under standardized protocols
Cell Lines Genetic variability in target expressionValidate using multiple cell lines (e.g., HEK293 vs. SH-SY5Y)
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers or batch effects .

Q. What computational strategies predict the compound’s target pathways?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases) or receptors (e.g., serotonin 5-HT₆) .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for intermediates prone to hygroscopicity or oxidation?

  • Handling Hygroscopic Intermediates :

  • Store under argon with molecular sieves .
  • Use anhydrous solvents (e.g., dichloromethane dried over CaH₂) .
    • Oxidation Mitigation : Add antioxidants (e.g., BHT) during prolonged reactions .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.